molecular formula C16H16ClN3O2S B2574423 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338410-91-6

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2574423
CAS No.: 338410-91-6
M. Wt: 349.83
InChI Key: OWPNIDAIRMJQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 338410-91-6, molecular formula C₁₆H₁₅ClN₃O₂S, molecular weight 364.88 g/mol) is a high-purity active pharmaceutical ingredient (API) intermediate. Its structure features a benzenesulfonamide core linked to a 1,5,6-trimethylbenzimidazole moiety. The methyl groups on the benzimidazole ring enhance steric bulk and modulate electronic properties, while the sulfonamide group enables hydrogen bonding and intermolecular interactions critical for biological activity .

Properties

IUPAC Name

4-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNIDAIRMJQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 1,5,6-trimethyl-1H-1,3-benzimidazole under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of this compound as an anticancer agent, particularly through its inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Studies

  • Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines demonstrated that the compound could induce apoptosis significantly, increasing annexin V-FITC positivity by 22-fold compared to controls .
  • Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced antitumor activity when used synergistically .

Antimicrobial Applications

The antimicrobial properties of 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide have also been investigated.

Case Studies

  • Antibacterial Efficacy : In vitro tests have shown that derivatives of this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria .
  • Antitubercular Activity : Some derivatives have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential for development as antitubercular agents .

Summary Table of Applications

Application TypeBiological ActivityKey Findings
AnticancerCA IX InhibitionIC50: 10.93–25.06 nM; induces apoptosis in MDA-MB-231 cells
AntimicrobialBacterial InhibitionEffective against multiple bacterial strains; potential antitubercular activity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

4-Chloro-N-(4-Fluorophenyl)Benzenesulfonamide (CAS Not Specified)
  • Molecular Formula: C₁₂H₁₀ClFNO₂S
  • Key Features : Fluorine substitution on the aniline ring increases electronegativity, altering solubility and bioavailability.
  • Spectroscopic Data : IR peaks at 3247 cm⁻¹ (–NH), 1541 cm⁻¹ (C=C), and 1334 cm⁻¹ (SO₂) .
4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide
  • Crystal Structure: The sulfonyl and anilino rings are tilted at 87.9°, with a C–SO₂–NH–C torsion angle of 77.8°. Hydrogen bonding forms inversion dimers, influencing crystal packing and stability .
2,4,5-Trichloro-N-(1,5,6-Trimethyl-1H-1,3-Benzimidazol-4-yl)Benzenesulfonamide (CAS 338410-95-0)
  • Molecular Formula : C₁₆H₁₄Cl₃N₃O₂S

Modifications on the Benzimidazole Ring

4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazol-4-yl]Benzenesulfonamide (CAS 338964-26-4)
  • Molecular Formula : C₂₃H₂₂ClN₃O₃S
  • Key Features: A 3-methoxybenzyl group increases molecular weight (455.96 g/mol) and complexity.
2-Alkylthio Derivatives (Compounds 11–14 in )
  • Example (Compound 11) : Incorporates a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group.
  • Properties : Melting points range from 177–180°C, with HPLC and IR data confirming structural integrity. These derivatives exhibit varied solubility and stability due to sulfur-containing substituents .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (CAS 338410-91-6) C₁₆H₁₅ClN₃O₂S 364.88 1,5,6-Trimethylbenzimidazole High-purity API intermediate
4-Chloro-N-(4-Fluorophenyl) Analog C₁₂H₁₀ClFNO₂S 295.73 4-Fluorophenyl Enhanced electronegativity
Trichloro Derivative (CAS 338410-95-0) C₁₆H₁₄Cl₃N₃O₂S 418.73 2,4,5-Trichlorophenyl Predicted pKa 7.15, high lipophilicity
3-Methoxybenzyl Analog (CAS 338964-26-4) C₂₃H₂₂ClN₃O₃S 455.96 3-Methoxybenzyl NLRP3 inflammasome inhibition
Benzo[1,3]dioxol Derivative (Compound 11) C₂₃H₁₈Cl₂N₃O₄S 522.33 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio Melting point 177–180°C

Structural and Functional Insights

  • Electronic Effects : Chlorine and methoxy groups increase electron-withdrawing and donating properties, respectively, altering reactivity and binding affinity.
  • Steric Considerations : Bulky substituents (e.g., trimethylbenzimidazole) reduce conformational flexibility but improve target selectivity.
  • Hydrogen Bonding : Sulfonamide NH groups participate in intermolecular interactions, critical for crystal packing (e.g., inversion dimers in ) and protein binding .

Biological Activity

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a chemical compound belonging to the benzimidazole family. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly as an anticancer and antimicrobial agent. The following sections detail the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C16H16ClN3O2S
  • Molecular Weight : 349.84 g/mol
  • CAS Number : 338410-91-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their functions and leading to significant biological effects such as cytotoxicity in cancer cells and antimicrobial activity against pathogens .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties:

  • Cytotoxicity : In vitro tests demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The observed IC50 values ranged from 7 µM to 24 µM across different cell lines .
  • Selectivity Ratios : The selectivity ratios for normal cells versus cancer cells were reported to be favorable, indicating a potential for reduced side effects compared to conventional chemotherapeutics .
  • Molecular Docking Studies : Molecular docking studies have suggested that the compound binds effectively within the active sites of target proteins associated with cancer progression, such as MDM2, which is involved in tumor suppression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against a range of bacterial strains, although specific data regarding its efficacy against particular pathogens are still emerging .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzimidazole ring can significantly influence its potency and selectivity against different biological targets. For instance:

  • Substituting different functional groups can enhance cytotoxicity or alter selectivity profiles .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Significant cytotoxicity against HCT-116 (IC50 = 11 µM), MCF-7 (IC50 = 15 µM), and HeLa (IC50 = 18 µM).
Compound demonstrated inhibition of Wnt-dependent transcription in colorectal cancer models with IC50 values as low as 0.12 µM.
Molecular docking indicated strong binding affinity to MDM2 protein, suggesting a mechanism for anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.